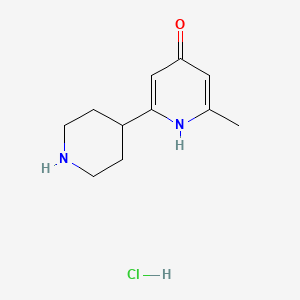

2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride

Descripción general

Descripción

6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride is a chemical compound that belongs to the class of bipyridinyl derivatives. This compound is characterized by its unique structure, which includes a hexahydro-bipyridinyl core with a methyl group at the 6th position and a hydroxyl group at the 4th position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride typically involves the following steps:

Formation of the Bipyridinyl Core: The initial step involves the formation of the bipyridinyl core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

Introduction of the Methyl Group: The methyl group is introduced at the 6th position using a methylation reaction. Common reagents for this step include methyl iodide or dimethyl sulfate.

Hydroxylation: The hydroxyl group is introduced at the 4th position through a hydroxylation reaction. This can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.

Formation of the Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

The compound participates in reactions characteristic of pyridine and piperidine systems:

| Reaction Type | Description | Key Functional Groups Involved |

|---|---|---|

| Nucleophilic Substitution | Replacement of hydroxyl or hydrogen groups on the pyridine ring under basic conditions. | Pyridine C-H bonds, hydroxyl group |

| Electrophilic Aromatic Substitution | Limited due to electron-deficient pyridine ring; occurs at meta/para positions. | Pyridine ring π-system |

| Reductive Alkylation | Piperidine nitrogen undergoes alkylation with aldehydes/ketones under reducing conditions. | Piperidine amine group |

| Oxidation | Pyridine ring stability limits oxidation; side-chain hydroxyl groups may oxidize. | Hydroxyl group, piperidine C-H bonds |

Common Reagents and Conditions

Reactivity depends on the electronic environment of the pyridine ring and the basicity of the piperidine nitrogen:

Major Products Formed

Reaction pathways yield derivatives with modified pharmacological or physicochemical properties:

| Starting Material | Reaction | Product | Application |

|---|---|---|---|

| 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride | N-Alkylation | N-Ethyl-piperidine pyridin-4-ol derivative | Enhanced lipophilicity for CNS drugs |

| This compound | Minisci reaction | 3-Amino-pyridin-4-ol analog | Building block for kinase inhibitors |

Mechanistic Insights

-

Nucleophilic Substitution : The hydroxyl group at C4 participates in SNAr reactions under strongly basic conditions, forming ethers or sulfonamides .

-

Piperidine Functionalization : The secondary amine in piperidine reacts with electrophiles (e.g., acyl chlorides) via a two-step deprotonation-addition mechanism.

-

Electrocyclization : Visible-light-driven processes enable regioselective C–H functionalization, bypassing traditional directing groups .

Stability and Side Reactions

-

pH Sensitivity : Protonation of the piperidine nitrogen (pKa ~10.5) affects solubility and reactivity in aqueous media.

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming polymeric byproducts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is under investigation as a potential drug candidate for various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15 | |

| CaCo-2 (Colon) | 12 | |

| H9c2 (Heart) | 20 |

Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

The compound exhibits promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. Its broad-spectrum activity is particularly relevant given the rise of antibiotic-resistant strains .

Cancer Therapy

A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through caspase pathway activation, supporting its potential as an anticancer agent.

Neuroprotection

Research indicated that the compound could protect neuronal cells from oxidative damage. This suggests applications in neurodegenerative diseases where oxidative stress plays a critical role .

Antimicrobial Applications

A comprehensive evaluation showed that this compound could serve as a lead for developing new antibiotics due to its broad-spectrum activity against resistant bacterial strains .

Mecanismo De Acción

The mechanism of action of 6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Another compound with a similar hexahydro structure but different functional groups.

Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-: A compound with a similar hexahydro core but different substituents.

Uniqueness

6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-ol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

2-Methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and central nervous system effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable efficacy.

Case Study: Antibacterial Activity

A study conducted on a series of piperidine derivatives, including this compound, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound possesses strong antibacterial properties, particularly against S. aureus and E. coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.

Case Study: Cytotoxicity

In a cytotoxicity assay against breast cancer cell lines (4T1), this compound exhibited an IC50 value of approximately 15 µM. This suggests that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Central Nervous System Activity

Research indicates that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

The compound is believed to interact with acetylcholine receptors and other neurotransmitter systems, which could explain its neuroactive properties. Early studies suggest that it may enhance cognitive function and exhibit anxiolytic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and pyridine core have been explored to enhance potency and selectivity against target receptors.

Key Findings

Propiedades

IUPAC Name |

2-methyl-6-piperidin-4-yl-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9;/h6-7,9,12H,2-5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJBZYCHDUXOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.